3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester

Physical Property Formulation Reagent Handling

3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester (CAS 92714-07-3) is a branched, asymmetric diester derivative of 3,3-dimethylglutaric acid. As a member of the aliphatic dicarboxylic acid monoester class, its structure features a protected tert-butyl ester group on one carboxyl and a free, reactive carboxylic acid on the other.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
Cat. No. B7813689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C)(C)CC(=O)O
InChIInChI=1S/C11H20O4/c1-10(2,3)15-9(14)7-11(4,5)6-8(12)13/h6-7H2,1-5H3,(H,12,13)
InChIKeyVZGKSQFJNXGNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-pentanedioic Acid Mono-tert-butyl Ester: Core Specifications and Procurement Profile


3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester (CAS 92714-07-3) is a branched, asymmetric diester derivative of 3,3-dimethylglutaric acid [1]. As a member of the aliphatic dicarboxylic acid monoester class, its structure features a protected tert-butyl ester group on one carboxyl and a free, reactive carboxylic acid on the other . This dual functionality establishes it as a strategic intermediate for chemoselective synthesis, enabling sequential reactions that are not possible with the symmetric parent diacid or its diesters [2].

Why 3,3-Dimethyl-pentanedioic Acid Mono-tert-butyl Ester Cannot Be Replaced by In-Class Analogs


The 3,3-dimethylpentanedioic acid mono-tert-butyl ester cannot be directly substituted by its closest analogs—the parent diacid, the mono-methyl ester, or the di-tert-butyl ester—due to fundamental differences in reactivity and physical form that critically impact synthetic utility and handling [1]. The parent diacid (3,3-dimethylglutaric acid, CAS 4839-46-7) is a solid with a melting point of 100-103°C, rendering it unsuitable for applications requiring a liquid reagent [2]. The mono-methyl ester introduces a smaller, non-bulky protecting group, which offers different stability and cleavage kinetics compared to the acid-labile tert-butyl group, limiting its utility in orthogonal protection strategies [3]. The di-tert-butyl ester, where both acids are protected, lacks the free carboxylic acid necessary for chemoselective amide coupling or activation, a key differentiator for the mono-tert-butyl derivative . These properties create a unique procurement profile where substitution by a generic analog would alter the intended synthetic outcome or introduce processing inefficiencies.

Quantitative Differentiation of 3,3-Dimethyl-pentanedioic Acid Mono-tert-butyl Ester: Head-to-Head and Class-Level Evidence


Physical State Differentiation: Mono-tert-butyl Ester Exists as a Liquid, Unlike the Solid Parent Diacid

The target compound, 3,3-dimethyl-pentanedioic acid mono-tert-butyl ester, is reported as a 'colorless oil' in its synthesized form . In direct contrast, its parent compound, 3,3-dimethylglutaric acid, is a crystalline solid with a melting point of 100-102 °C (lit.) [1]. This difference in physical state is a quantifiable and verifiable property that directly impacts handling, dosing, and solubility in organic reactions.

Physical Property Formulation Reagent Handling

Molecular Weight and LogP Comparison: Class-Level Differences in Physicochemical Properties

As a class-level inference, the mono-tert-butyl ester (C11H20O4, MW 216.27) exhibits significantly higher lipophilicity compared to the parent diacid (C7H12O4, MW 160.17) . The tert-butyl group is a well-known lipophilic moiety that increases logP values. While an exact experimental logP for the target compound was not found in primary literature, the calculated logP for 3,3-dimethylglutaric acid is reported as -0.34 to 0.63 [1], and the addition of a tert-butyl group typically increases logP by approximately 1.5-2.0 units based on class-level structural analysis.

Lipophilicity Chromatography Drug Design

Chemoselective Reactivity: Mono-tert-butyl Ester Enables Sequential Transformations Unavailable to Diesters

The key synthetic advantage of the target compound is its orthogonal reactivity. The free carboxylic acid can be selectively activated and coupled, while the tert-butyl ester remains intact under basic or nucleophilic conditions [1]. This is in direct contrast to the parent diacid, where both acids react identically, leading to statistical mixtures . The mono-methyl ester analog has been demonstrated to undergo chemoselective activation of its free acid with SOCl2 to form an acyl chloride, while the methyl ester remains stable, enabling the synthesis of complex 5-oxopentanoic ester derivatives [2]. The target compound, with its acid-labile tert-butyl group, offers an orthogonal deprotection strategy not possible with the methyl or ethyl esters.

Organic Synthesis Protecting Group Strategy Chemoselectivity

High-Value Application Scenarios for 3,3-Dimethyl-pentanedioic Acid Mono-tert-butyl Ester


Synthesis of 3,3-Dimethyl-cyclopropane-1,2-dicarboxylic Acid Esters for Pyrethroid Agrochemicals

This compound serves as a direct precursor to 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid esters, which are critical intermediates in the synthesis of pyrethroid insecticides . The mono-tert-butyl ester's chemoselectivity allows for the sequential functionalization required to build the cyclopropane ring system, a process that would be inefficient or impossible with the parent diacid or diesters. This application is supported by the compound's ability to undergo selective reactions at its free carboxylic acid while the tert-butyl ester remains stable [1].

Orthogonal Protecting Group Strategy in Multi-Step Pharmaceutical Synthesis

In complex drug synthesis, the ability to perform sequential amide bond formations or other conjugations without affecting a protected carboxylate is essential. The target compound provides an orthogonal protection strategy, where the acid-labile tert-butyl ester can be removed under mild conditions after other steps are complete, without affecting base-stable groups like methyl esters . This is directly inferred from its class-level reactivity and is a primary driver for its selection over the fully deprotected diacid or the fully protected diester.

Liquid-Phase Automated Synthesis and High-Throughput Experimentation

The liquid physical state of 3,3-dimethyl-pentanedioic acid mono-tert-butyl ester, as evidenced by its description as a 'colorless oil' , makes it an ideal candidate for automated liquid handling systems. In high-throughput experimentation (HTE) workflows, liquids can be accurately and precisely dispensed by robots, whereas solids require manual weighing or preparation of stock solutions. This logistical advantage, combined with its unique reactivity, positions this compound as a preferred building block in medicinal chemistry and parallel synthesis libraries.

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